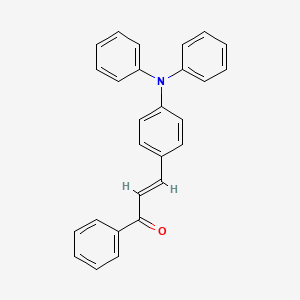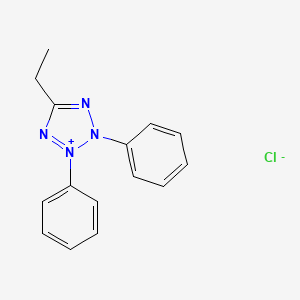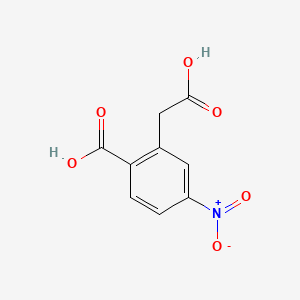
2-(羧甲基)-4-硝基苯甲酸
描述
2-(Carboxymethyl)-4-nitrobenzoic acid is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . It is extensively used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine . It is known for its excellent properties like high viscosity, hydrophilicity, defoaming, and chelating ability .
Synthesis Analysis
The synthesis of carboxymethyl derivatives involves several stages, including alkalization, carboxymethylation, purification, and neutralization . The alkalization process aims to stretch the intramolecular and intermolecular hydrogen bonds of cellulose so they can easily be substituted into carboxymethyl groups using sodium hydroxide in a suitable solvent .Molecular Structure Analysis
Carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (–CH2–COONa) are bonded to hydroxyl groups of the cellulose backbone . Each monomer possesses hydrophilic (–OH, –C–O–C) and hydrophobic (–CH, –CH2–) groups, and the glucose rings are connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds .Chemical Reactions Analysis
Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .Physical And Chemical Properties Analysis
Carboxymethyl cellulose (CMC) is an anionic, water-soluble, biodegradable, biocompatible, non-toxic, amphiphilic, and polyelectrolytic cellulose derivative . The decarboxylation temperature of CMC is increased from 548 to 573 K in the crosslinked samples . The glass and crystalline phase transitions of CMC shifted to higher temperatures with the addition of crosslinkers .科学研究应用
巯基基团测定:一种水溶性芳香性二硫化物,5,5'-二硫代双(2-硝基苯甲酸),已被合成并被证明可用于测定生物材料中的巯基基团。这种二硫化物显示出与血液反应并通过还原血红素裂解二硫键的潜力 (Ellman, 1959).
顺磁性二铼配合物:4-硝基苯甲酸已用于制备顺磁性二铼配合物。这些配合物因其光谱 (UV-vis、IR、EPR) 和电化学性质而显着。它们已被评估对人乳腺癌细胞的抗增殖特性 (Mallick 等人, 2017).
羧酸酯的合成:2-甲基-6-硝基苯甲酸酐,4-硝基苯甲酸的衍生物,已被用于由羧酸和醇合成羧酸酯。该方法提供了优异的产率和高化学选择性 (Shiina 等人, 2002).
分子盐/共晶中的卤素键:2-氯-4-硝基苯甲酸因其在形成分子盐和共晶中的作用而受到研究,表明卤素键在晶体结构中的重要性。该物质在治疗 HIV 感染和增强免疫缺陷疾病中的免疫反应方面具有潜在应用 (Oruganti 等人, 2017).
5
. 振动光谱研究:已经对 2-、3-和 4-硝基苯甲酸的振动光谱进行了研究,以估计硝基位置相对于羧基的影响。本研究包括对红外、拉曼和核磁共振光谱的分析,为这些化合物的分子结构提供了宝贵的见解 (Samsonowicz 等人, 2007).
化学性质相似的分子中的固溶体形成:量子化学计算和结晶实验已用于研究各种 2-取代的 4-硝基苯甲酸衍生物之间的固溶体。这项研究有助于预测化学性质相似的分子的二元系统中固溶体的形成 (Saršu̅ns & Be̅rziņš, 2020).
碱土金属 2-氨基甲酰基-4-硝基苯甲酸酯的合成和超分子结构:本研究探讨了由 2-氨基甲酰基-4-硝基苯甲酸形成的镁化合物的合成和结构表征。该研究重点关注晶体结构中的氢键相互作用,这可能对制药和材料科学领域产生影响 (Srinivasan 等人, 2009).
安全和危害
When handling 2-(Carboxymethyl)-4-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Carboxymethyl cellulose and its derivatives have been widely investigated for drug and vaccine delivery in different forms such as hydrogels, fibers, films, nanoparticulate systems, etc., as well as for its bioactive properties . This suggests that there is potential for further development and diverse applications of carboxymethyl cellulose and its derivatives .
属性
IUPAC Name |
2-(carboxymethyl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXWBQEZGLFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960195 | |
| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-4-nitrobenzoic acid | |
CAS RN |
39585-32-5 | |
| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)
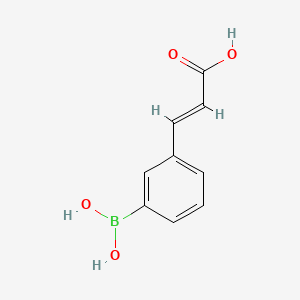
![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)
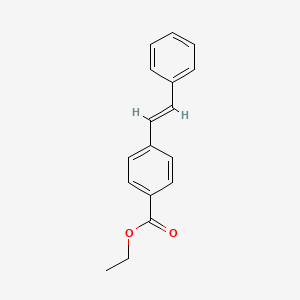
![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)
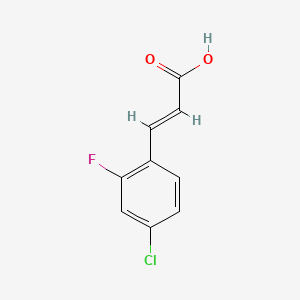
![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)
![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)
